ethyl 2-{(4E)-4-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[(4E)-4-{[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4E)-4-{[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining various starting materials under specific conditions to form the desired compound.
Cyclization Reactions: Forming the thiazole ring through intramolecular reactions.
Esterification: Introducing the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up reactions.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4E)-4-{[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
Scientific Research Applications
ETHYL 2-[(4E)-4-{[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4E)-4-{[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to exert its effects.
Signal Transduction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 2-[(4E)-4-{[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other thiazole derivatives with similar structures and properties.
Uniqueness
The uniqueness of ETHYL 2-[(4E)-4-{[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific structure, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C22H23N3O6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[[4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H23N3O6S/c1-5-29-18(26)12-31-16-9-7-15(8-10-16)11-17-13(3)24-25(20(17)27)22-23-14(4)19(32-22)21(28)30-6-2/h7-11H,5-6,12H2,1-4H3/b17-11+ |
InChI Key |
IVANIFRRSBILRY-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=NC(=C(S3)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=C(S3)C(=O)OCC)C)C |
Origin of Product |
United States |
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